molecular formula C18H18N2O B12662438 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile CAS No. 6582-06-5

3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile

Katalognummer: B12662438
CAS-Nummer: 6582-06-5
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: KBOBWBOCWNTNSX-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is an organic compound that features a combination of dimethylamino and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and nitrile react to form the acrylonitrile derivative. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.

    4-Methoxyphenylacetonitrile: Another precursor used in the synthesis.

    4-(Dimethylamino)phenylacetonitrile: A related compound with similar functional groups.

Uniqueness

3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile is unique due to the combination of dimethylamino and methoxy groups attached to the phenyl rings, which imparts distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.

Eigenschaften

CAS-Nummer

6582-06-5

Molekularformel

C18H18N2O

Molekulargewicht

278.3 g/mol

IUPAC-Name

(Z)-3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H18N2O/c1-20(2)17-8-4-14(5-9-17)12-16(13-19)15-6-10-18(21-3)11-7-15/h4-12H,1-3H3/b16-12+

InChI-Schlüssel

KBOBWBOCWNTNSX-FOWTUZBSSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)OC

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.